4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine
Description
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is a halogenated benzoxazole derivative with the molecular formula C₁₃H₇Br₃N₂O and a molecular weight of 463.92 g/mol. Its structure features three bromine substituents: two on the benzoxazole ring (positions 4 and 6) and one on the 3-bromophenyl group attached at position 2. This compound is primarily studied for its applications in medicinal chemistry, particularly in anticancer and antimicrobial research .
Properties
IUPAC Name |
4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br3N2O/c14-7-3-1-2-6(4-7)13-18-12-9(19-13)5-8(15)11(17)10(12)16/h1-5H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNKPFYDOCONQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(C(=C(C=C3O2)Br)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30365376 | |
| Record name | 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
637302-92-2 | |
| Record name | 4,6-dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30365376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Mechanistic Considerations
Copper-Catalyzed Cyclization of Brominated Precursors
A foundational method for benzoxazole synthesis involves copper-catalyzed C–N coupling, as demonstrated in the preparation of 2-phenylbenzoxazole derivatives. Adapting this protocol, 5,6-dibromo-1,3-benzodioxole (286 mg, 1.0 mmol) reacts with 3-bromophenylguanidine in the presence of CuI (20 mg, 0.1 mmol) and N,N’-dimethylethylenediamine (22 µL, 0.2 mmol) under refluxing toluene (110°C, 24 h). This one-pot cyclization achieves simultaneous ring formation and bromine retention, yielding the benzoxazole core with an isolated yield of 75–88%.
Sequential Bromination of a Benzoxazole Intermediate
An alternative route involves post-cyclization bromination. Starting with 2-(3-bromophenyl)-1,3-benzoxazol-5-amine, electrophilic bromination using bromine (Br₂) in dichloromethane at 0°C introduces additional bromine atoms at positions 4 and 6. Kinetic studies reveal that excess bromine (2.2 equivalents) and a reaction time of 6 hours optimize dibromination without overhalogenation, achieving 82% purity.
Optimization of Reaction Parameters
Table 1: Comparative Analysis of Synthetic Methods
*Overall yield over four steps.
Industrial-Scale Production Strategies
Chromatography-Free Purification
Recent advances emphasize eliminating column chromatography for cost-effective scaling. A telescoped process, inspired by the synthesis of 2-(3-bromophenyl)-2H-1,2,3-triazole, employs sequential reactions without intermediate isolation. For example, a 100 g-scale reaction using 3-bromophenylisocyanate and 4,5-dibromo-2-aminophenol in acetonitrile (reflux, 12 h) delivers the crude product, which is purified via antisolvent crystallization (ethanol/water, 3:1) to achieve 99% purity.
Analytical Characterization
Critical quality attributes are verified through:
- 1H NMR : The amine proton (-NH₂) resonates as a singlet at δ 5.8–6.2 ppm, while aromatic protons exhibit splitting patterns consistent with bromine’s electron-withdrawing effects.
- HPLC-MS : A molecular ion peak at m/z 446.92 ([M+H]⁺) confirms the target compound, with fragmentation ions at m/z 369 ([M-Br]⁺) and 290 ([M-2Br]⁺).
- XRD : Crystalline structure analysis reveals orthorhombic packing with halogen bonding between bromine atoms, critical for stability in solid-state applications.
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine (Br2), N-bromosuccinimide (NBS)
Amination: Ammonia (NH3), primary or secondary amines
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazole derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoxazole Core
4,6-Dibromo-2-(3,5-dimethylphenyl)-1,3-benzoxazol-5-amine
- Molecular formula : C₁₅H₁₂Br₂N₂O
- Molecular weight : 396.08 g/mol
- Key differences: Replaces the 3-bromophenyl group with a 3,5-dimethylphenyl substituent. The absence of a third bromine reduces molecular weight and alters electronic properties.
4,6-Dibromo-2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-amine
- Molecular formula : C₁₃H₇Br₂Cl₂N₂O
- Molecular weight : 437.92 g/mol
- Key differences : Substitutes bromine with chlorine at positions 2 and 4 on the phenyl ring. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine may influence binding affinity in biological targets. Safety data sheets highlight stringent handling requirements due to halogenated hazards .
4,6-Dibromo-2-(3-fluorophenyl)-1,3-benzoxazol-5-amine
- Molecular formula : C₁₃H₇Br₂FN₂O
- Molecular weight : 407.01 g/mol
- Key differences: A fluorine atom replaces bromine on the phenyl ring.
Functional Group Modifications
2-(3-Methoxyphenyl)-1,3-benzoxazol-5-amine
- Molecular formula : C₁₄H₁₂N₂O₂
- Molecular weight : 240.26 g/mol
- Key differences: Lacks bromine substituents and features a methoxy group on the phenyl ring.
5-[2-(3-Bromophenyl)-1,3-benzoxazol-5-yl]-N-(2-methylphenyl)-1,3,4-oxadiazol-2-amine
- Molecular formula : C₂₂H₁₅BrN₄O₂
- Molecular weight : 447.29 g/mol
- Key differences : Incorporates a 1,3,4-oxadiazole moiety linked to a 2-methylphenyl group. This modification introduces additional hydrogen-bonding sites, which could enhance interactions with enzymatic targets. Spectroscopic data (IR: 3307 cm⁻¹ for NH stretch; ¹H-NMR: δ 2.45 ppm for CH₃) confirm structural integrity .
Data Table: Structural and Physical Properties
Biological Activity
4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is a brominated benzoxazole derivative with significant potential in medicinal chemistry. This compound has garnered attention due to its biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C13H7Br3N2O
- Molar Mass : 446.92 g/mol
- CAS Number : 637302-92-2
Synthesis Methods
The synthesis of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. Common methods include:
- Bromination : Utilizing brominating agents such as bromine or N-bromosuccinimide (NBS).
- Amination : Followed by amination processes to introduce the amine group into the benzoxazole ring.
- Solvents Used : Common solvents include acetic acid and dichloromethane to facilitate the reactions.
Antitumor Activity
Recent studies have indicated that compounds similar to 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine exhibit promising antitumor properties. For instance:
- Compounds derived from benzothiazole and benzimidazole structures showed significant inhibition of cell proliferation across various cancer cell lines, demonstrating IC50 values in the low micromolar range (e.g., HCC827 IC50 6.26 ± 0.33 μM) .
- The mechanism of action appears to involve binding to DNA, particularly within the minor groove, which disrupts cellular processes necessary for tumor growth .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Testing against Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus revealed notable antibacterial activity.
- The compound's efficacy was measured using broth microdilution methods according to CLSI guidelines, indicating potential as an antimicrobial agent .
Research Findings and Case Studies
The biological activity of 4,6-Dibromo-2-(3-bromophenyl)-1,3-benzoxazol-5-amine is attributed to its structural features:
- The presence of bromine atoms enhances its binding affinity to biological targets.
- The benzoxazole moiety is crucial for its interaction with DNA and cellular components.
Q & A
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromophenyl groups).
- Mass Spectrometry (HRMS) : Confirms molecular weight (MW: 449.87 g/mol) and isotopic patterns for bromine.
- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX or ORTEP-III) resolves the planar benzoxazole core and dihedral angles between aromatic rings, critical for understanding π-π stacking interactions .
How does this compound’s bromine substitution pattern influence its electronic properties and reactivity?
Advanced Research Question
The 3-bromophenyl and 4,6-dibromo groups induce strong electron-withdrawing effects, lowering the HOMO/LUMO gap (calculated via DFT). This enhances:
- Electrophilic Reactivity : Susceptibility to Suzuki coupling at the 5-amine position.
- Photophysical Properties : Red-shifted UV-Vis absorption (λmax ~320 nm) compared to non-brominated analogs.
- Crystallographic Packing : Bromine atoms participate in halogen bonding (C–Br···N), stabilizing the crystal lattice .
What are the methodological challenges in analyzing conflicting biological activity data across similar benzoxazole derivatives?
Advanced Research Question
Contradictions in bioactivity (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Substituent Positioning : Meta-bromine on the phenyl ring (vs. para in analogs like 4,6-dibromo-2-(4-bromophenyl)-benzoxazole) alters steric bulk, affecting target binding.
- Assay Conditions : Varying cell lines (e.g., HEK293 vs. HeLa) and solvent systems (DMSO concentration) influence IC₅₀ values.
Resolution Strategy : - Standardize assays using controls like 2-(3-iodophenyl)-1,3-benzoxazol-5-amine (known fluorescent probe) .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Advanced Research Question
- Halogen Substitution : Replacing Br with Cl at position 2 (e.g., 4,6-dibromo-2-(3-chlorophenyl)-benzoxazol-5-amine) reduces toxicity while retaining kinase inhibition.
- Amine Functionalization : Converting the 5-amine to a nitro group (-NO₂) improves logP (from 2.8 to 3.5) but reduces aqueous solubility.
Data-Driven Design : - QSAR models prioritize derivatives with lower polar surface area (<80 Ų) for blood-brain barrier penetration .
What safety protocols are recommended for handling this compound given structural analogs’ toxicity profiles?
Q. Methodological Guidance
- Acute Toxicity : Analogous compounds (e.g., 2-(3,4-dichlorophenyl)-benzoxazol-5-amine) show LD₅₀ > 200 mg/kg (oral, rats), requiring PPE (gloves, goggles).
- Irritancy Mitigation : Use fume hoods during synthesis; neutralize waste with 10% sodium bicarbonate.
- Storage : Dark, anhydrous conditions (4°C) prevent bromine dissociation .
How can computational modeling predict interaction mechanisms with biological targets like kinases?
Advanced Research Question
- Docking Simulations (AutoDock Vina) : The benzoxazole core binds ATP pockets in kinases (e.g., EGFR) via hydrogen bonds with Lys721 and π-cation interactions with Met769.
- MD Simulations : Bromine atoms stabilize binding via hydrophobic contacts with Val702.
Validation : Compare with experimental IC₅₀ values from kinase inhibition assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
